molecular formula C5H11NO B1311284 Oxiranemethanamine, N,N-dimethyl- CAS No. 13222-40-7

Oxiranemethanamine, N,N-dimethyl-

Cat. No.: B1311284
CAS No.: 13222-40-7
M. Wt: 101.15 g/mol
InChI Key: TWJYXMZUQAMMKA-UHFFFAOYSA-N
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Description

Oxiranemethanamine, N,N-dimethyl- is a chemical compound with the molecular formula C5H11NO. This compound is known for its versatility and is widely used in various industrial and scientific applications .

Mechanism of Action

Target of Action

It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems

Mode of Action

Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.

Biochemical Pathways

Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.

Biochemical Analysis

Biochemical Properties

Oxiranemethanamine, N,N-dimethyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with aliphatic amines and epoxides, which are crucial in various biochemical processes . The nature of these interactions involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, Oxiranemethanamine, N,N-dimethyl- can act as an alkylating agent, modifying amino acids in proteins and altering their activity.

Cellular Effects

Oxiranemethanamine, N,N-dimethyl- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, Oxiranemethanamine, N,N-dimethyl- can impact cell signaling by modifying key signaling molecules, thereby affecting downstream cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of Oxiranemethanamine, N,N-dimethyl- involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, Oxiranemethanamine, N,N-dimethyl- can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage and subsequent changes in gene expression. Additionally, the compound can activate certain signaling pathways by modifying key signaling molecules, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxiranemethanamine, N,N-dimethyl- can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxiranemethanamine, N,N-dimethyl- can degrade over time, leading to a decrease in its activity. The compound can also have long-term effects on cellular function, such as persistent changes in gene expression and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Oxiranemethanamine, N,N-dimethyl- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of Oxiranemethanamine, N,N-dimethyl- can lead to toxic or adverse effects, such as cell death and tissue damage.

Metabolic Pathways

Oxiranemethanamine, N,N-dimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in changes in metabolic flux and alterations in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Oxiranemethanamine, N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Oxiranemethanamine, N,N-dimethyl- can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

Oxiranemethanamine, N,N-dimethyl- exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Oxiranemethanamine, N,N-dimethyl- can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxiranemethanamine, N,N-dimethyl- can be synthesized through the reaction of dimethylamine with epichlorohydrin. The reaction typically occurs under basic conditions, where dimethylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form the desired product .

Industrial Production Methods: In industrial settings, the production of Oxiranemethanamine, N,N-dimethyl- involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Oxiranemethanamine, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N,N-dimethyl-2-oxiranylmethanamine
  • 1-dimethylamino-2,3-epoxypropane
  • Dimethyl-oxiranylmethyl-amine

Comparison: Oxiranemethanamine, N,N-dimethyl- is unique due to its specific reactivity with amines and its versatility in various applications. Compared to similar compounds, it offers a broader range of reactivity and is more widely used in industrial and scientific research .

Properties

IUPAC Name

N,N-dimethyl-1-(oxiran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJYXMZUQAMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444589
Record name Oxiranemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13222-40-7
Record name Oxiranemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1-oxiran-2-ylmethanamine
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